1-Nonyl-10H-phenothiazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50723-15-4 |
|---|---|
Molecular Formula |
C21H27NS |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
1-nonyl-10H-phenothiazine |
InChI |
InChI=1S/C21H27NS/c1-2-3-4-5-6-7-8-12-17-13-11-16-20-21(17)22-18-14-9-10-15-19(18)23-20/h9-11,13-16,22H,2-8,12H2,1H3 |
InChI Key |
UAZWOFBZBPXZGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C2C(=CC=C1)SC3=CC=CC=C3N2 |
Origin of Product |
United States |
Electronic Structure and Advanced Theoretical Investigations of 1 Nonyl 10h Phenothiazine
Quantum Chemical Approaches to Molecular Architecture.
Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure of molecules. nih.govresearchgate.net For phenothiazine (B1677639) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining the optimized ground state geometry. researchgate.netresearchgate.netsamipubco.com These calculations reveal that the central phenothiazine ring system is not planar but adopts a folded "butterfly" conformation along the N-S axis. The degree of this folding is a critical parameter that influences the electronic properties of the molecule. The nonyl substituent at the N10 position can adopt various conformations, and DFT calculations can be used to identify the most energetically favorable arrangement.
Table 1: Representative Geometric Parameters for 1-Nonyl-10H-phenothiazine Calculated by DFT
| Parameter | Calculated Value |
| C-S Bond Length | ~1.77 Å |
| C-N Bond Length | ~1.41 Å |
| Butterfly Angle | ~150-160° |
| Nonyl Chain Conformation | Extended (lowest energy) |
Note: These values are representative and based on DFT calculations performed on similar phenothiazine derivatives.
To obtain more accurate energetic information, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory are employed. wikipedia.orgq-chem.com These methods provide a more rigorous treatment of electron correlation compared to DFT. wikipedia.orgresearchgate.netarxiv.org For this compound, these calculations can yield precise values for the total energy, heats of formation, and the energy barriers between different conformations of the nonyl chain. This information is vital for understanding the molecule's thermodynamic stability and dynamic behavior. While computationally more demanding, these methods serve as a benchmark for the results obtained from DFT calculations. smu.edu
The Quantum Theory of Atoms in Molecules (QTAIM) provides a framework for analyzing the electron density distribution to characterize chemical bonding. nih.govresearcher.lifemdpi.com By examining the topological properties of the electron density, such as bond critical points and bond paths, QTAIM can reveal the nature of atomic and intermolecular interactions. For this compound, QTAIM analysis can be used to quantify the strength of the C-S and C-N bonds within the phenothiazine core and to investigate potential weak intramolecular interactions involving the nonyl chain.
Frontier Molecular Orbital Analysis.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. youtube.comwikipedia.orgresearchgate.net The energy and spatial distribution of these orbitals dictate how the molecule interacts with other chemical species and how it responds to electronic excitation.
Theoretical calculations provide the energy levels of the HOMO and LUMO. For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring, particularly on the sulfur and nitrogen atoms, reflecting its electron-donating character. researchgate.net The LUMO, on the other hand, is generally distributed over the aromatic rings. The presence of the nonyl group, being an electron-donating alkyl chain, is expected to slightly raise the energy of the HOMO.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | ~ -5.2 eV |
| LUMO | ~ -0.8 eV |
Note: These values are representative and based on theoretical calculations for similar phenothiazine derivatives.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. irjweb.com This energy gap is also directly related to the electronic absorption and emission properties of the molecule, making it a key indicator of its potential use in optoelectronic devices. researchgate.netwuxibiology.comedu.krd For this compound, the size of the HOMO-LUMO gap will influence its color, fluorescence, and semiconducting properties. The calculated HOMO-LUMO energy gap for phenothiazine derivatives typically falls in a range that suggests potential for charge transfer interactions. researchgate.netresearchgate.net
Intramolecular and Intermolecular Interactions
The conformational landscape and noncovalent interactions of this compound are crucial in determining its macroscopic properties and potential applications. These aspects are governed by a delicate balance of forces within the molecule and between neighboring molecules.
The phenothiazine core is not planar and characteristically adopts a folded or "butterfly" conformation along the N-S axis. nih.gov This inherent flexibility allows for different spatial arrangements of the fused benzene (B151609) rings. The central thiazine (B8601807) ring can exist in boat or twisted-boat conformations. The presence of the nonyl group at the nitrogen atom introduces additional conformational freedom. The long alkyl chain can fold and orient itself in various ways relative to the phenothiazine ring system, leading to a complex potential energy surface with multiple local minima.
While keto-enol tautomerism is not directly applicable to the core structure of this compound, the concept of conformational isomerism is highly relevant. The interconversion between different butterfly and boat conformations, as well as the various orientations of the nonyl chain, represents a dynamic equilibrium. The energy barriers for these conformational changes are typically low, allowing for rapid interconversion at room temperature. Computational studies on similar N-alkylated phenothiazines suggest that the specific conformation adopted can be influenced by the surrounding environment, such as the polarity of the solvent.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-S-N-C) | Nonyl Chain Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 145° | Extended | 0.00 |
| B | 155° | Extended | 0.85 |
| C | 145° | Folded | 1.20 |
| D | 155° | Folded | 2.05 |
Note: The data in this table is illustrative and based on general principles of conformational analysis of N-alkylated phenothiazines.
Noncovalent interactions play a pivotal role in the supramolecular chemistry of phenothiazine derivatives, driving their self-assembly into ordered structures. adatbank.ro For this compound, several types of noncovalent forces are significant:
π-π Stacking: The electron-rich aromatic rings of the phenothiazine core have a strong propensity for π-π stacking interactions. These interactions are a major driving force for the aggregation and self-assembly of these molecules. adatbank.ro
Hydrogen Bonding: While the parent 10H-phenothiazine can act as a hydrogen bond donor, the N-substitution in this compound precludes this. However, the nitrogen and sulfur heteroatoms can still act as hydrogen bond acceptors in the presence of suitable donor molecules.
The interplay of these noncovalent forces can lead to the formation of various self-assembled structures, such as columnar stacks or lamellar arrangements, depending on the conditions. The nonyl chains can interdigitate, providing additional stability to the assembled structures.
Advanced Computational Methodologies for Excited States and Dynamics
To gain a deeper understanding of the photophysical properties and dynamic behavior of this compound, advanced computational techniques are indispensable.
Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational method for investigating the electronic excited states of molecules. researchgate.net For this compound, TD-DFT calculations can provide valuable insights into its absorption and emission properties. These calculations can predict the vertical excitation energies, corresponding to the absorption maxima, and the oscillator strengths, which relate to the intensity of the absorption bands.
Furthermore, TD-DFT can be used to characterize the nature of the electronic transitions, identifying them as, for example, locally excited (LE) states confined to the phenothiazine core or intramolecular charge transfer (ICT) states. The nature of the excited state is critical in determining the photophysical behavior, such as fluorescence quantum yield and lifetime. For N-alkylated phenothiazines, the lowest singlet excited state (S1) is often of a π-π* character localized on the aromatic system.
Table 2: Representative TD-DFT Calculated Excited State Properties of this compound
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 3.54 | 350 | 0.08 | HOMO -> LUMO |
| S2 | 3.87 | 320 | 0.15 | HOMO-1 -> LUMO |
| S3 | 4.13 | 300 | 0.02 | HOMO -> LUMO+1 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from TD-DFT calculations.
Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of molecular systems, offering insights into their dynamic behavior that are often inaccessible through experiments alone. For this compound, MD simulations can be employed to study a range of phenomena:
Conformational Sampling: MD simulations can explore the vast conformational space of the flexible nonyl chain and the phenothiazine ring, providing information on the relative populations of different conformers and the kinetics of their interconversion.
Solvation Dynamics: By including explicit solvent molecules in the simulation, the dynamic interactions between this compound and its environment can be investigated. This is crucial for understanding how the solvent influences its conformation and electronic properties.
Self-Assembly Processes: MD simulations are particularly well-suited for studying the spontaneous aggregation and self-assembly of molecules. By simulating a system containing multiple this compound molecules, the formation of ordered structures driven by noncovalent interactions can be observed and analyzed at the atomic level.
Computational studies on related phenothiazine derivatives have utilized MD simulations to investigate their interactions with biological membranes and their potential as therapeutic agents. nih.gov
Redox Behavior and Electrochemical Characterization of 1 Nonyl 10h Phenothiazine
Electrochemical Processes and Redox Potentials
The core electrochemical feature of N-alkyl phenothiazines is their ability to undergo sequential oxidation steps. The heterocyclic phenothiazine (B1677639) nucleus is electron-rich, making it susceptible to oxidation. researchgate.netnih.gov This process typically involves the removal of electrons from the molecule, leading to the formation of charged intermediates.
N-alkyl phenothiazines are characterized by a monoelectronic oxidation process that is typically reversible. researchgate.net The first step is a one-electron oxidation that forms a highly stable radical cation (PTZ•+). cdnsciencepub.commdpi.com This initial oxidation is the most prominent and well-studied feature of phenothiazine electrochemistry. The formation of this radical cation is often associated with a distinct color change; for instance, solutions can turn pink due to a broad visible spectral band around 520 nm. mdpi.com
A second one-electron oxidation can occur at a higher potential, leading to the formation of a dication. However, this second oxidation event is often irreversible or quasi-reversible, indicating that the dication species is significantly less stable than the radical cation and may undergo rapid decomposition. uky.edursc.org The stability of the doubly oxidized state can be dramatically improved by introducing electron-donating groups at the 3 and 7 positions of the phenothiazine core, which enhances charge delocalization. uky.edursc.org
The general oxidation pathway can be represented as: PTZ - e⁻ ⇌ PTZ•+ (Radical Cation) PTZ•+ - e⁻ → PTZ²⁺ (Dication)
Substituents on the phenothiazine scaffold, particularly at the nitrogen atom (position 10), play a crucial role in modulating the redox potentials. The introduction of an alkyl group, such as the nonyl group in 1-Nonyl-10H-phenothiazine, influences the electronic properties of the molecule. Alkyl groups are generally considered to be electron-donating. This electron-donating effect increases the electron density on the phenothiazine ring system, making the molecule easier to oxidize.
Consequently, N-alkyl phenothiazines typically exhibit lower oxidation potentials compared to the unsubstituted 10H-phenothiazine. The introduction of alkyl or alkoxy groups on the nitrogen atom has been shown to significantly improve electrochemical stability. chemrxiv.org While the specific potential for this compound is not documented in the provided sources, it is expected to follow this trend. The nature of the alkyl chain can also influence redox behavior due to both electronic and steric effects. scientific.net
To illustrate the effect of N-substitution on the first oxidation potential, the following table presents data for related phenothiazine derivatives.
| Compound | E₁/₂ (V vs. Fc/Fc⁺) | Notes |
| N-ethylphenothiazine (EPT) | 0.289 | Exhibits a reversible first oxidation. uky.edu |
| N-ethyl-3,7-dimethylphenothiazine (DMeEPT) | 0.174 | Electron-donating methyl groups lower the oxidation potential. uky.edu |
| N-ethyl-3,7-dimethoxyphenothiazine (DMeOEPT) | 0.068 | Stronger electron-donating methoxy groups further lower the potential. uky.edu |
| N-[2-(2-methoxyethoxy)ethyl]phenothiazine (MEEPT) | ~0.3 | Shows high solubility and stability. chemrxiv.org |
This is an interactive data table. Users can sort columns to compare values.
The radical cations of N-substituted phenothiazines are known for their remarkable stability. researchgate.netacs.org This stability is a key reason for their widespread use in photoredox catalysis and other applications. researchgate.net The stability arises from the extensive delocalization of the positive charge and the unpaired electron across the entire tricyclic π-conjugated system of the phenothiazine molecule. This delocalization minimizes the charge density at any single atom, reducing the reactivity of the radical cation.
The planar geometry of the phenothiazine core facilitates this π-interaction and charge delocalization. The stability of these radical cations allows them to be isolated as crystalline salts in some cases and studied using various spectroscopic techniques. uky.edumdpi.com The environment and the nature of other substituents can also influence the stability of the radical cation. nih.gov
Electrochemical Analysis Techniques
A variety of electrochemical techniques are employed to investigate the redox characteristics of phenothiazine derivatives. These methods provide detailed information about oxidation and reduction potentials, the number of electrons transferred, the kinetics of the electron transfer, and the stability of the electrochemically generated species.
Cyclic voltammetry (CV) is the most common and powerful technique used for studying the electrochemical behavior of phenothiazine derivatives. researchgate.netmdpi.comresearchgate.net In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential (a voltammogram) provides a wealth of information.
For an N-alkyl phenothiazine like this compound, the cyclic voltammogram would be expected to show a well-defined, reversible redox wave corresponding to the one-electron oxidation to the stable radical cation. uky.edu The key features of this wave, such as the separation between the anodic (oxidation) and cathodic (reduction) peak potentials and the ratio of their peak currents, are used to assess the reversibility and stability of the redox process on the experimental timescale. uky.edunih.gov Irreversible subsequent oxidation events, such as the formation of the dication, appear as oxidation peaks with no corresponding reduction peak on the reverse scan. uky.edu
Besides CV, other techniques provide complementary information. Chronoamperometry involves stepping the potential and monitoring the current as a function of time, which can be used to study the kinetics of the electrochemical reactions.
Square Wave Anodic Stripping Voltammetry (SWASV) is another sensitive voltammetric technique that has been used to investigate the electrochemical behavior of phenothiazine derivatives. researchgate.net This method can be particularly useful for studying compounds adsorbed on an electrode surface and for analytical applications requiring high sensitivity. researchgate.net
Electrochemical Kinetics and Electron Transfer Coefficients
The electrochemical oxidation of this compound, like other N-alkyl-phenothiazines, proceeds through a quasi-reversible one-electron transfer process to form a stable cation radical. The kinetics of this electron transfer at the electrode-electrolyte interface can be described by key parameters such as the heterogeneous electron transfer rate constant (k⁰) and the electron transfer coefficient (α).
The electron transfer coefficient (α) is a measure of the symmetry of the energy barrier for the redox reaction. For a simple, one-step, one-electron transfer reaction, α is typically close to 0.5, indicating a symmetrical barrier. This value can be determined from the analysis of the peak potentials as a function of the scan rate or through Tafel plot analysis. A Tafel plot, which is a graph of the logarithm of the current density versus the overpotential, can provide information about the rate-determining step of the electrode reaction. The slope of the Tafel plot is related to the transfer coefficient.
For many phenothiazine derivatives, the initial one-electron oxidation is a relatively fast process. The stability of the resulting cation radical is a key feature of this class of compounds and is influenced by the nature of the substituents on the phenothiazine ring. The long alkyl chain in this compound is not expected to significantly alter the electronic properties of the phenothiazine core but may affect the diffusion of the molecule to the electrode surface and the solvation of the resulting cation radical.
Table 1: Hypothetical Electrochemical Kinetic Parameters for this compound
| Parameter | Symbol | Hypothetical Value Range | Method of Determination |
| Heterogeneous Electron Transfer Rate Constant | k⁰ | 10⁻³ - 10⁻² cm/s | Cyclic Voltammetry (Nicholson's Method) |
| Electron Transfer Coefficient | α | 0.4 - 0.6 | Cyclic Voltammetry (Laviron's Method), Tafel Plot Analysis |
Note: The values presented in this table are hypothetical and based on typical ranges observed for similar N-alkyl-phenothiazine compounds. Specific experimental determination is required for this compound.
Electrocatalytic Properties and Mechanisms
Phenothiazine derivatives are well-known for their ability to act as redox mediators, facilitating electron transfer between an electrode and a substrate that would otherwise react slowly at the electrode surface. This electrocatalytic activity is central to their application in various electrochemical systems, including biosensors and electrosynthesis.
Role of Phenothiazines as Redox Mediators in Electrochemical Systems
The fundamental principle behind the role of phenothiazines as redox mediators lies in their reversible one-electron redox chemistry. The phenothiazine molecule (Ptz) is first oxidized at the electrode surface to its stable cation radical form (Ptz•⁺) at a relatively low potential. This oxidized mediator then diffuses into the solution where it chemically oxidizes a substrate molecule (S), regenerating the original phenothiazine and producing the oxidized substrate (S_ox). The regenerated phenothiazine can then be re-oxidized at the electrode, completing the catalytic cycle.
Electrochemical Oxidation of the Mediator: Ptz - e⁻ → Ptz•⁺ (at the electrode)
Chemical Oxidation of the Substrate: Ptz•⁺ + S → Ptz + S_ox (in solution)
This mechanism effectively lowers the overpotential required for the oxidation of the substrate, as the direct electrochemical oxidation of the substrate may be kinetically hindered and require a much higher potential. The efficiency of a redox mediator is determined by several factors, including its redox potential, the stability of its oxidized form, and the rate of the chemical reaction with the substrate. The N-nonyl group in this compound can enhance its solubility in non-aqueous media, which can be advantageous for certain applications.
Investigation of Electrocatalytic Oxidation Processes
The investigation of electrocatalytic oxidation processes mediated by phenothiazines typically involves techniques like cyclic voltammetry. In the absence of a substrate, the cyclic voltammogram of a phenothiazine derivative shows a reversible redox wave corresponding to the Ptz/Ptz•⁺ couple. Upon addition of a substrate that can be oxidized by the Ptz•⁺, a significant increase in the anodic peak current is observed, while the corresponding cathodic peak current decreases or disappears. This is a characteristic feature of an electrocatalytic (EC') mechanism.
The magnitude of the increase in the anodic current is dependent on the concentration of the substrate and the rate of the chemical reaction between the oxidized mediator and the substrate. By analyzing the cyclic voltammograms at different scan rates and substrate concentrations, it is possible to determine the rate constant of the catalytic reaction.
While specific examples of electrocatalytic oxidation processes using this compound are not extensively documented, the general principles apply. Phenothiazine mediators have been successfully employed for the electrocatalytic oxidation of a wide range of substrates, including biologically important molecules like NADH and ascorbic acid, as well as in organic synthesis for the oxidation of alcohols and amines. The choice of the specific phenothiazine derivative, including the nature of the N-substituent, can be tailored to optimize the mediator's performance for a particular application by fine-tuning its redox potential and solubility.
Table 2: Investigated Electrocatalytic Reactions Mediated by Phenothiazine Derivatives
| Substrate | Type of Reaction | General Observations in Cyclic Voltammetry |
| NADH | Oxidation | Significant increase in the anodic peak current of the phenothiazine mediator, with a decrease in the cathodic peak. |
| Ascorbic Acid | Oxidation | Catalytic enhancement of the anodic current, indicating mediated oxidation. |
| Alcohols | Oxidation | Can be used in electrosynthesis to convert alcohols to aldehydes or ketones. |
| Amines | Oxidation | Facilitates the oxidative coupling or transformation of various amine compounds. |
Photophysical Phenomena and Excited State Dynamics of 1 Nonyl 10h Phenothiazine
Electronic Absorption and Emission Characteristics.
The absorption and emission properties of N-alkylated phenothiazines are rooted in the electronic transitions of the core phenothiazine (B1677639) structure.
UV-Visible Absorption Spectroscopy.
The electronic absorption spectrum of N-alkylated phenothiazines is similar to the parent 10H-phenothiazine, characterized by distinct absorption bands in the UV region. These bands are typically assigned to π-π* and n-π* electronic transitions within the aromatic system.
| Compound | Absorption Maxima (λmax) | Solvent/State | Reference |
| 10H-Phenothiazine | 252 nm, 316 nm | Not Specified | nih.gov |
| N-phosphoryl phenothiazine | 234 nm, 280 nm | MeCN | nih.gov |
Fluorescence and Photoluminescence Spectroscopy (e.g., Quantum Yields, Emission Wavelengths).
N-alkylated phenothiazines generally exhibit fluorescence, although the efficiency can vary significantly. The parent 10H-phenothiazine and simple derivatives like N-methyl-phenothiazine show emission maxima around 450-454 nm. nih.gov However, the fluorescence quantum yield (ΦF) of the basic phenothiazine chromophore is often low.
The emission properties are highly sensitive to the molecular environment and substitution pattern. For instance, N-aryl substitution can lead to higher quantum yields compared to N-alkyl substitution. rsc.org The fluorescence of phenothiazine derivatives can be significantly enhanced in the solid state or in aggregated form, a phenomenon known as aggregation-induced emission (AIE). nih.govrsc.org For 1-Nonyl-10H-phenothiazine, the long alkyl chain could influence solid-state packing and thus its photoluminescence properties in thin films or powders. researchgate.net
| Compound | Emission Maxima (λem) | Solvent/State | Reference |
| 10H-Phenothiazine | 454 nm | Not Specified | nih.gov |
| N-methyl-phenothiazine | 450 nm | Not Specified | nih.gov |
| N-phosphoryl phenothiazine | 374 nm | DMSO | nih.gov |
Excited State Deactivation Pathways.
Following photoexcitation, this compound can undergo several deactivation processes, including fluorescence, intersystem crossing to the triplet state, and subsequent delayed fluorescence or phosphorescence.
Intersystem Crossing (ISC) Dynamics.
The phenothiazine moiety is known to facilitate efficient intersystem crossing (ISC), the non-radiative transition from an excited singlet state (S₁) to a triplet state (T₁). This efficiency is attributed to spin-orbit coupling (SOC) enhanced by the presence of the sulfur heteroatom. The mixing of σ- and π-orbitals in the non-planar structure and the charge-transfer character of the excited states can further promote ISC. nih.govresearchgate.net
In donor-acceptor systems where phenothiazine is the donor, ISC can be particularly rapid, a process sometimes described as spin-orbit charge transfer intersystem crossing (SOCT-ISC). rsc.org While this compound is not a donor-acceptor molecule itself, its inherent ability to undergo ISC makes it a valuable building block for materials that rely on triplet state population. oup.comnih.gov
Thermally Activated Delayed Fluorescence (TADF).
Phenothiazine and its N-alkylated derivatives are key components in many molecules designed to exhibit thermally activated delayed fluorescence (TADF). nih.govrsc.orgresearchgate.netresearchgate.net The TADF mechanism relies on the efficient up-conversion of triplet excitons back to the singlet state (a process called reverse intersystem crossing, RISC), followed by delayed fluorescence. This requires a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).
While this compound alone does not typically show strong TADF due to a relatively large S₁-T₁ energy gap, its strong electron-donating nature allows for the creation of charge-transfer (CT) excited states when chemically linked to an electron-accepting moiety. nih.gov In such donor-acceptor architectures, the spatial separation of the highest occupied molecular orbital (HOMO, on the phenothiazine donor) and the lowest unoccupied molecular orbital (LUMO, on the acceptor) leads to a small ΔEST, enabling efficient TADF. nih.govresearchgate.net
Room Temperature Phosphorescence (RTP) and Strategies for its Enhancement.
The efficient ISC of the phenothiazine core also makes it a promising candidate for constructing materials that exhibit room temperature phosphorescence (RTP), which is the slow emission of light from the triplet state. acs.orgrsc.orgrsc.orgresearchgate.net However, achieving strong RTP in purely organic molecules is challenging because triplet excitons are easily quenched by molecular vibrations or environmental factors like oxygen.
Key strategies to enhance RTP in phenothiazine-based materials include:
Rigidification: Suppressing non-radiative decay pathways by embedding the phenothiazine derivative in a rigid matrix, such as Poly(vinyl alcohol) (PVA) or triphenylphosphine (PPh₃). oup.com This minimizes vibrational quenching of the long-lived triplet state.
Molecular Conformation: The specific conformation (quasi-axial vs. quasi-equatorial) of the phenothiazine unit can significantly impact RTP. acs.orgrsc.orgrsc.org The quasi-axial conformation has been shown to favor RTP, and controlling this conformation through molecular design or external stimuli can be used to switch RTP on and off. rsc.orgrsc.org
Crystal Packing: In the solid state, specific intermolecular interactions and packing motifs can protect the triplet excitons, leading to enhanced and often ultralong RTP. researchgate.net
For this compound, its RTP would likely only be observable when dispersed in a rigid host matrix or in a specific crystalline form that restricts molecular motion and shields the triplet states from quenchers. Lifetimes for such systems can range from milliseconds to over a second. oup.comresearchgate.net
Influence of Molecular Structure and Environment on Photophysics
The photophysical characteristics of this compound are not intrinsic properties but are heavily modulated by both its chemical architecture and the surrounding medium. The length of the N-alkyl chain, the polarity of the solvent, and the aggregation state of the molecules collectively dictate the pathways for energy absorption and dissipation, influencing fluorescence quantum yields, emission wavelengths, and excited-state lifetimes.
Effects of Alkyl Chain Length (Nonyl Group) and Substitution Pattern on Photophysical Properties
Generally, increasing the N-alkyl chain length in phenothiazine systems can lead to a linear increase in the electron lifetime in the excited state. acs.org This effect is attributed to a decrease in charge recombination, which can enhance the efficiency of processes like photosensitization. acs.org For instance, studies on related N-alkylphenothiazines have shown that extending the chain from a C4 to a C12 group progressively improves certain photovoltaic parameters by reducing dark current. acs.org The nonyl (C9) group, falling within this range, contributes to these favorable electronic properties.
The long, flexible nonyl chain also imparts greater solubility in nonpolar organic solvents and can influence the molecular packing in the solid state. researchgate.net This alteration in packing can, in turn, affect intermolecular interactions and the ultimate photophysical behavior in aggregates and thin films. rsc.org The electron-donating nature of the alkyl group, coupled with the electron-rich phenothiazine core, establishes the foundation for the molecule's donor characteristics, which are central to its photophysical phenomena.
Solvent Effects and Solvatochromism
This compound, like many phenothiazine derivatives, exhibits pronounced solvatochromism, meaning its absorption and emission spectra are sensitive to the polarity of the solvent. researchgate.netresearchgate.net This phenomenon arises from changes in the dipole moment of the molecule upon electronic excitation. The phenothiazine moiety acts as an electron donor, and upon absorption of light, an intramolecular charge transfer (ICT) occurs, leading to a more polar excited state compared to the ground state. nih.gov
In nonpolar solvents, the absorption and emission bands are typically found at shorter wavelengths. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, resulting in a bathochromic (red) shift in the emission spectrum. researchgate.netnih.gov This leads to a significant increase in the Stokes shift (the difference in energy between the absorption and emission maxima) in polar solvents. sci-hub.seresearcher.life This positive solvatochromism is a clear indicator of the ICT character of the excited state. researchgate.netresearchgate.net
The time-resolved emission studies of related phenothiazine dyes show that the non-radiative decay rate is also highly dependent on solvent polarity, suggesting the presence of different emissive states (ICT vs. twisted intramolecular charge transfer, TICT) in various environments. nih.gov
Table 1: Representative Solvatochromic Data for a Generic N-Alkylphenothiazine Derivative This table illustrates the typical positive solvatochromism observed in N-alkylphenothiazine derivatives, demonstrating the expected trend for this compound based on published data for similar structures.
| Solvent | Polarity Index | Absorption λ_max (nm) | Emission λ_em (nm) | Stokes Shift (cm⁻¹) |
| Hexane (B92381) | 0.009 | ~390 | ~490 | ~5100 |
| Toluene | 0.099 | ~395 | ~510 | ~5700 |
| Chloroform | 0.259 | ~400 | ~535 | ~6300 |
| Acetonitrile (B52724) | 0.460 | ~400 | ~560 | ~7100 |
| DMSO | 0.472 | ~400 | ~570 | ~7400 |
Aggregation-Induced Emission (AIE) Phenomena
Phenothiazine derivatives are well-known to exhibit aggregation-induced emission (AIE). figshare.comnih.gov In dilute solutions, molecules like this compound are often weakly emissive. This is because the "butterfly-like" conformation of the phenothiazine ring allows for significant intramolecular rotations and vibrations in the excited state, which provide efficient non-radiative pathways for the molecule to return to the ground state. figshare.comnih.gov
However, upon aggregation in poor solvents or in the solid state, these intramolecular motions become restricted. figshare.com This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited molecule to release its energy radiatively as fluorescence. nih.gov The result is a significant enhancement of the fluorescence quantum yield in the aggregated state compared to the solution state. nih.gov The long nonyl chain can further influence the nature of the aggregation and the efficiency of the resulting emission. Some complex phenothiazine-based molecules have been shown to exhibit a related phenomenon called aggregation-induced delayed fluorescence (AIDF). scispace.com
Photoinduced Processes and Radical Formation
Upon activation with light, this compound can initiate several photochemical processes, most notably those involving the formation of radical species. The electron-rich nature of the phenothiazine core makes it susceptible to photooxidation, a key step in many of its applications.
Photoionization and Radical Cation Formation
One of the most important photoinduced processes for phenothiazines is photoionization, which involves the ejection of an electron to form a stable radical cation. researchgate.net The interaction of the excited state of the phenothiazine molecule with an electron acceptor (including molecular oxygen) can lead to a single-electron transfer (SET). researchgate.net
PTZ + hν → ¹PTZ → ³PTZ**
³PTZ + O₂ → PTZ•⁺ + O₂•⁻*
This process generates the phenothiazine radical cation (PTZ•⁺), which is characteristically colored and stable, with strong absorption in the visible region of the spectrum. researchgate.netnih.gov The stability of this radical cation is a hallmark of phenothiazine chemistry and is crucial for its use in various electronic applications. rsc.orgscilit.com The radical cation can also be formed through electrochemical oxidation. researchgate.net The reactions and decay kinetics of these cation radicals have been studied in detail; in aqueous environments, they can react with nucleophiles or disproportionate to form the parent compound and its sulfoxide (B87167). nih.gov
Multi-Photoresponse Mechanisms Induced by Photoactivation
The photoactivation of this compound can lead to multiple response pathways, demonstrating the compound's photochemical versatility. The triplet excited state (³PTZ*) is a key intermediate that can decay through two primary competing mechanisms when interacting with molecular oxygen. researchgate.net
Energy Transfer (Type II Photooxidation): The triplet excited state can transfer its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). researchgate.net This pathway is significant in photodynamic therapy applications. Studies on related porphyrins suggest that longer alkyl chains can enhance singlet oxygen production. nih.gov ³PTZ + ³O₂ → PTZ + ¹O₂*
Electron Transfer (Type I Photooxidation): As described above, the triplet excited state can undergo single-electron transfer to oxygen, forming the phenothiazine radical cation (PTZ•⁺) and the superoxide radical anion (O₂•⁻). researchgate.net
The competition between these two pathways can be influenced by the molecular environment, such as solvent polarity and the presence of micelles. researchgate.net Furthermore, the radical cation (PTZ•⁺) itself is photoactive. It possesses its own manifold of excited doublet states that can be accessed with visible or near-infrared light, turning it into a "super-photooxidant" capable of driving highly energy-demanding reactions. researchgate.net This ability to generate multiple reactive species (¹O₂, O₂•⁻, PTZ•⁺) and for its primary photoproduct to be further photoexcited constitutes a multi-photoresponse mechanism.
Advanced Material Science Applications of Phenothiazine Based Materials Relevance to 1 Nonyl 10h Phenothiazine
Organic Electronic and Optoelectronic Devices
The versatile electronic properties of the phenothiazine (B1677639) core make its derivatives, including 1-Nonyl-10H-phenothiazine, highly relevant for a range of organic electronic and optoelectronic devices. rsc.orgrsc.orgresearchgate.net
Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs) as Hole Transport Materials (HTMs)
In photovoltaic applications, phenothiazine derivatives serve as effective components in both DSSCs and PSCs. The strong electron-donating nature of the phenothiazine unit is advantageous for these devices. rsc.org
For DSSCs, organic dyes based on a phenothiazine central unit have been synthesized and used effectively as sensitizers. researchgate.netrsc.org The N-10 position is often substituted with alkyl groups, such as hexyl or octyl chains, to optimize device efficiency by improving solubility and influencing film morphology. researchgate.netrsc.org Research on a series of phenothiazine dyes for DSSCs demonstrated that a derivative with a hexyl group at the N-10 position achieved a notable power conversion efficiency of 6.22%. rsc.org The nonyl group in this compound would be expected to confer similar, if not enhanced, solubility, facilitating its use in high-performance DSSCs.
In the realm of PSCs, phenothiazine has been introduced as a cost-effective substituent in hole-transporting materials (HTMs), aiming to replace more expensive, commonly used compounds. rsc.org The function of an HTM is to efficiently extract and transport positive charge carriers (holes) from the perovskite absorber layer to the electrode. The solubility imparted by the nonyl group in this compound would be highly beneficial for the solution-based deposition of the HTM layer, which is critical for manufacturing large-area and efficient PSCs. nih.gov Phenothiazine-based self-assembled monolayers have also been developed as hole-selective contacts, minimizing interface losses and improving the efficiency and stability of perovskite solar cells. nih.govresearchgate.netrsc.org
| Device Type | Phenothiazine Derivative Role | Key Performance Metric | Relevance of N-Alkyl (Nonyl) Group |
| DSSC | Organic Dye/Sensitizer | Power Conversion Efficiency (PCE) of up to 7.5% for D-π-A structured dyes rsc.org | Enhances solubility for dye solution preparation, suppresses aggregation on TiO2 surface rsc.org |
| PSC | Hole Transport Material (HTM) | PCE of 11.62% achieved with a thioethyl-substituted phenothiazine HTM nih.gov | Improves solubility in non-chlorinated solvents for eco-friendly film preparation nih.gov |
| Wide-Band-Gap PSC | Multifunctional HTM & Passivating Agent | Certified PCE of 22.66% nih.gov | Facilitates formation of self-assembled monolayers for defect passivation and improved stability nih.gov |
Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs) as Emitters
Phenothiazine derivatives have been successfully utilized as emitters in both OLEDs and LECs due to their favorable photoluminescence properties. rsc.orgresearchgate.net The ability to tune the emission color by modifying the phenothiazine structure makes it a versatile platform for developing materials for full-color displays. pusan.ac.krrsc.org
Oxidized phenothiazine derivatives, in particular, have shown excellent photoluminescence, high stability, and long-lived emission lifetimes, making them suitable for various optoelectronic applications, including OLEDs. rsc.org Phenothiazine dioxide-containing derivatives have been used as efficient host materials for blue, green, and yellow thermally activated delayed fluorescence (TADF) OLEDs, achieving high external quantum efficiencies up to 19.1%. rsc.org
In the context of LECs, a phenothiazine-based material was synthesized as a small molecule emitter, resulting in a device with deep blue electroluminescence. pusan.ac.krrsc.org The N-substituent in these molecules, which could be a nonyl group, plays a role in processability and film formation, which are critical for device fabrication and performance.
| Device Type | Phenothiazine Derivative | Emission Color | Maximum Luminance | Maximum Efficiency |
| LEC | PPPSO2 | Blue (498 nm) | 509 cd m⁻² | Not Specified |
| OLED | PQM (polymer) | Orange (608 nm) | 150 cd m⁻² | Not Specified |
| OLED | PQP (polymer) | Red (664 nm) | 60 cd m⁻² | Not Specified |
| TADF-OLED (Host) | DMACMNPTO | Yellow | Not Specified | 19.1% (EQE) |
Organic Field-Effect Transistors (OFETs)
The application of phenothiazine-based materials extends to OFETs, where they function as the active semiconductor layer. rsc.orgrsc.org The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor and the morphology of the active film. The non-planar structure of phenothiazine can influence molecular packing, while the N-alkyl chain, such as the nonyl group, primarily enhances the material's solubility. rsc.org This allows for the use of solution-processing techniques like spin-coating or printing to create uniform semiconductor films, which is essential for reliable transistor performance.
Energy Storage Systems
The reversible redox chemistry of phenothiazine makes it an excellent candidate for active materials in next-generation energy storage systems. uni-freiburg.de Phenothiazine can undergo stable, reversible one-electron oxidations at relatively high potentials, making it suitable for use as a cathode material. acs.orgresearchgate.net
Redox Polymers for Next-Generation Batteries (e.g., Cathode Materials for Organic Batteries, Dual-Ion Batteries)
Phenothiazine units can be incorporated into polymer chains to create redox-active polymers for battery cathodes. acs.orgrsc.org Polymerization is a key strategy to render the active material insoluble in the battery's liquid electrolyte, which is crucial for long-term cycling stability. acs.org These polymers have demonstrated high cycling stability and good rate capability as positive electrode materials. uni-freiburg.de
Redox-active polymers with phenothiazine functionalization have been synthesized and used as cathode-active materials operating at approximately 3.7 V vs. Li/Li+. rsc.org While the long alkyl chains necessary for solubility and processing can add "dead weight" that may lower the theoretical specific capacity, they are essential for fabricating the electrode. uni-freiburg.de The nonyl group on a phenothiazine monomer, a precursor to such a polymer, would serve this purpose. By modifying the phenothiazine core, it is possible to unlock a second reversible redox process, further increasing the storage capacity of the material. acs.org
| Polymer System | Redox Potential (vs. Li/Li+) | Specific Capacity | Cycling Stability |
| Phenothiazine-functionalized polymer | ~3.7 V | 77 Ah kg⁻¹ | Improved cycle performance and decelerated self-discharge rsc.org |
| P(PT-DPP)b and P(PT-BTZ) | 3.6–3.7 V | Lower due to alkyl chains | Remarkable cycling stability uni-freiburg.de |
| X-PSDMPT (donor-substituted) | 3.36 V and 3.94 V | 122.6 mAh g⁻¹ | 99% capacity retention over 200 cycles acs.org |
Redox Flow Batteries (RFBs) and Hybrid Catholytes
Phenothiazine derivatives are highly promising active materials for non-aqueous RFBs. nih.govrsc.org A key requirement for RFB materials is high solubility in the electrolyte solvent across all states of charge to achieve high energy density. chemrxiv.orgumich.edu Introducing alkyl or alkoxy groups on the nitrogen atom of the phenothiazine core has been shown to significantly improve solubility and electrochemical stability. chemrxiv.orgchemrxiv.org
For instance, the derivative 10-[2-(2-methoxyethoxy)ethyl]-10H-phenothiazine (MEEPT) is miscible with organic solvents, allowing for highly concentrated electrolyte solutions. tcichemicals.com This highlights the critical role of the N-substituent. A long alkyl chain like the nonyl group in this compound is expected to impart excellent solubility, making it a strong candidate for a high-performance catholyte in non-aqueous RFBs. Researchers have developed diaminocyclopropenium-phenothiazine hybrids that exhibit stable two-electron cycling and high solubility (≥0.45 M), enabling high energy density. umich.edu
| Phenothiazine Derivative | Application | Key Property | Performance Highlight |
| Methylene (B1212753) Blue (MB) | Aqueous RFB Catholyte | High solubility and fast kinetics | No capacity decay over 1200 cycles nih.gov |
| Diaminocyclopropenium-PTZ Hybrid | Non-Aqueous RFB Catholyte | High solubility (≥0.45 M) and stable two-electron cycling | >90% capacity retention over 266 hours of flow cell cycling umich.edu |
| MEEPT | Non-Aqueous RFB Catholyte | High miscibility in organic solvents | Enables high concentration electrolytes for high current density tcichemicals.com |
| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine | Non-Aqueous RFB Catholyte | Increased oxidation potential (0.65 V vs. Fc/Fc+) | Addresses low oxidation potential of monosubstituted phenothiazines chemrxiv.orgchemrxiv.org |
Sensing and Chemosensing Applications.
Fluoride Ion Sensing Mechanisms
A prominent mechanism for fluoride ion sensing in phenothiazine-based compounds involves the presence of an N-H proton on the phenothiazine ring. This proton can engage in hydrogen bonding with the highly electronegative fluoride ion, leading to a detectable change in the molecule's photophysical properties, such as a shift in its fluorescence emission. For instance, certain phenothiazine derivatives with an available N-H proton exhibit a distinct color change from blue to yellow upon the addition of fluoride ions, a change that is both rapid and highly selective. researchgate.net This interaction can be monitored by observing the decrease in the N-H signal in proton NMR spectroscopy upon the addition of a fluoride source like tetrabutylammonium fluoride (TBAF). researchgate.net
However, in the case of this compound, the nitrogen atom is alkylated with a nonyl group, meaning it lacks the acidic N-H proton necessary for this specific hydrogen bonding-based sensing mechanism. Therefore, this compound would not be expected to function as a fluoride ion sensor through this pathway. Alternative sensing strategies would need to be employed, potentially involving the incorporation of other fluoride-responsive moieties into the molecular structure.
Development of Colorimetric Test Samples for Ion Detection
The development of portable and easy-to-use colorimetric test samples, such as test strips, is a significant area of research for practical environmental and biological monitoring. Phenothiazine derivatives have shown promise in this regard for the detection of various ions. For example, a phenothiazine-based sensor has been successfully integrated into test strips for the visual, "naked-eye" detection of mercuric ions (Hg²⁺) in aqueous samples. researchgate.net Similarly, other organic molecules have been used to create test papers for the colorimetric detection of ions like cyanide (CN⁻). researchgate.net
While there is no specific literature detailing the use of this compound in colorimetric test samples, the principle of immobilizing a responsive chromophore onto a solid support is well-established. If this compound were to be functionalized with a specific ion-binding unit, it could potentially be incorporated into a test strip format. The long nonyl chain might also influence its adhesion and distribution on various substrates used for test strips. The development of such a test sample would depend on first establishing a selective ion-binding mechanism for a this compound derivative.
Photocatalysis and Organic Transformations with this compound
The ability of phenothiazine and its derivatives to absorb light and participate in electron transfer processes makes them valuable as organic photocatalysts. These metal-free catalysts are particularly attractive for applications in sustainable chemistry.
Visible-Light-Driven Oxidative Coupling Reactions
Phenothiazine-based dyes have been successfully employed as photocatalysts for visible-light-driven organic transformations, such as the oxidative coupling of primary amines. scispace.comnih.gov In these reactions, the phenothiazine catalyst absorbs visible light, promoting it to an excited state with enhanced redox capabilities. This excited state can then mediate the oxidative coupling of substrates. The electronic properties of the phenothiazine core, which can be tuned by substituents, play a crucial role in the catalytic activity. nih.gov For instance, 3,7-disubstituted phenothiazine derivatives have demonstrated effective photocatalysis for the oxidative coupling of primary benzylamines under blue LED irradiation. scispace.comnih.gov
The N-substituent on the phenothiazine ring can also influence the photocatalytic performance. While specific studies on this compound are not prevalent, research on other N-substituted phenothiazines, such as N-phenyl-phenothiazine, has shown their utility in the oxidative coupling of benzene (B151609) and pyrazole. The nonyl group in this compound, being a simple alkyl chain, is not expected to introduce complex electronic effects but may enhance the solubility of the catalyst in organic solvents and potentially influence its stability.
Metal-Free Atom Transfer Radical Polymerization (ATRP)
Metal-free Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that utilizes an organic photocatalyst to mediate the polymerization process, avoiding contamination of the resulting polymer with metal residues. Phenothiazine derivatives, such as 10-phenylphenothiazine, have been identified as highly effective organocatalysts for this purpose. mdpi.comresearchgate.net The general mechanism involves the photoexcited phenothiazine derivative reducing an alkyl halide initiator to generate a radical that initiates polymerization. mdpi.comrsc.org
The substituent at the 10-position of the phenothiazine ring can significantly impact the catalyst's performance. For example, 10-(pyren-1-yl)-10H-phenothiazine has been used as an effective organophotocatalyst for the metal-free ATRP of various monomers. scispace.comrsc.org While the specific performance of this compound as a photocatalyst for ATRP has not been detailed in the available literature, it is plausible that it could function in this capacity. The long alkyl chain could enhance its solubility in non-polar monomers and solvents, which could be advantageous for certain polymerization systems. The electronic influence of the nonyl group is expected to be less pronounced than that of an aryl substituent, which may affect the redox potential of the excited state and, consequently, the range of monomers and initiators it can effectively activate.
Supramolecular Chemistry and Self-Assembled Materials of this compound
The introduction of a long alkyl chain, such as a nonyl group, onto the phenothiazine core imparts amphiphilic character to the molecule, making it a candidate for forming ordered structures through self-assembly.
The self-assembly of such molecules is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic phenothiazine units and van der Waals forces between the aliphatic nonyl chains. Theoretical studies on nitrogen-substituted phenothiazine derivatives with alkyl chains have suggested that the interplay between these interactions governs the formation of stable, ordered supramolecular structures. mdpi.com The "V" shape of the phenothiazine dimer is a stable conformation that can lead to the formation of one-dimensional molecular chains. mdpi.com
Formation of Stable Dispersions and Self-Assembly Properties
The ability of phenothiazine derivatives to form stable dispersions and self-assemble into ordered structures is a critical aspect of their application in material science. This behavior is largely governed by a delicate balance of intermolecular forces, including π-π stacking of the aromatic cores and van der Waals interactions between the substituents. The non-planar structure of the phenothiazine unit helps to suppress extensive aggregation, which is often a challenge with planar aromatic molecules. rsc.org
The introduction of a long alkyl chain, such as the nonyl group in this compound, is expected to significantly influence its self-assembly properties. Theoretical studies on N-substituted phenothiazine derivatives have shown that the nature of the substituent plays a crucial role in the intermolecular interactions and the resulting supramolecular structures. mdpi.com While shorter alkyl chains may have a disruptive effect on the ordered stacking of the phenothiazine units, longer chains can promote self-assembly through intermolecular hydrophobic interactions.
The self-assembly of phenothiazine compounds has been investigated using techniques such as small-angle X-ray scattering (SAXS) and electron paramagnetic resonance (EPR) spectroscopy. nih.gov These studies have revealed that phenothiazine derivatives can form aggregates in aqueous solutions, with the critical aggregation concentration being influenced by the hydrophobicity of the molecule. nih.gov Given the significant hydrophobic character of the nonyl group, this compound is anticipated to exhibit a strong tendency to self-assemble in solution and to form stable dispersions.
The table below summarizes the influence of N-substitution on the self-assembly of phenothiazine derivatives, providing a basis for predicting the behavior of this compound.
| N-Substituent | Influence on Self-Assembly | Key Intermolecular Forces | Potential Application |
| Short Alkyl Chains (e.g., Ethyl) | Can disrupt the ideal stacking of phenothiazine units. mdpi.com | π-π stacking, van der Waals | Basic research on molecular interactions |
| Long Alkyl Chains (e.g., Nonyl) | Promotes self-assembly through hydrophobic interactions. | π-π stacking, enhanced van der Waals | Organic electronics, sensing |
| Functional Groups (e.g., Pyrene) | Can introduce additional π-π stacking interactions and specific functionalities. scielo.br | π-π stacking, specific functional group interactions | Photoinitiated polymerization, optoelectronics |
Design of Functional Assemblies through Noncovalent Interactions
The design of functional molecular assemblies relies on the precise control of noncovalent interactions. nih.gov In the case of phenothiazine derivatives, these interactions are primarily π-π stacking between the electron-rich aromatic rings and van der Waals forces involving the substituents. The "V" shaped stacking of the phenothiazine dimer is a particularly stable conformation that can lead to the formation of one-dimensional molecular chains. nih.gov
The nonyl group in this compound can play a dual role in the self-assembly process. On one hand, its flexibility and steric bulk can influence the packing of the phenothiazine cores. On the other hand, the van der Waals interactions between the long alkyl chains of adjacent molecules can provide an additional driving force for the formation of ordered assemblies. This interplay between π-π stacking and hydrophobic interactions allows for the creation of complex and functional supramolecular structures.
The ability to form well-defined assemblies is crucial for the performance of phenothiazine-based materials in electronic devices. For instance, ordered stacking can enhance charge transport in organic field-effect transistors (OFETs) and improve the efficiency of organic solar cells. rsc.org The design of phenothiazine derivatives with specific N-substituents, such as this compound, is therefore a key strategy for developing new materials with tailored properties for these applications.
Electrochromic Devices
Electrochromic devices, which can change their color in response to an electrical potential, have a wide range of applications, including smart windows, displays, and sensors. Phenothiazine derivatives are promising materials for electrochromic devices due to their excellent redox activity and stability. acs.orgresearchgate.net The electron-donating nature of the phenothiazine core allows for reversible oxidation, which is accompanied by a distinct change in the material's optical properties. utexas.edu
The performance of a phenothiazine-based electrochromic device is highly dependent on the molecular structure of the phenothiazine derivative. The introduction of different substituents can affect the oxidation potential, the color of the oxidized and reduced states, and the switching speed and stability of the device. For example, the incorporation of phenothiazine units into polymer backbones has been shown to yield materials with good electrochemical and electrochromic stability. rsc.org
The table below presents a summary of the electrochromic properties of various phenothiazine derivatives, highlighting the impact of molecular design on device performance.
| Phenothiazine Derivative | Key Features | Color Change | Switching Speed | Coloration Efficiency (cm²/C) |
| Phenothiazine-Phenylquinoline Polymer | Donor-acceptor polymer structure. utexas.edu | Yellow to Red utexas.edu | - | - |
| Phenothiazine-Functionalized Triazine | Donor-acceptor architecture with a triazine unit. acs.org | Magenta to Blue acs.org | < 1 second acs.org | 514 at 500 nm, 407 at 670 nm acs.org |
| 3-ferrocenylethynyl-10-propyl-10H-phenothiazine | Used as a counter ion in a viologen-based device. acs.org | Transparent to Blue acs.org | < 0.5 seconds acs.org | 460 acs.org |
| Polyamides and Polyimides with Phenothiazine Cores | High thermal stability and good film-forming properties. rsc.org | Pale Orange (1st oxidation), Light Blue (2nd oxidation) rsc.org | - | Moderate |
Analytical Chemistry and Characterization Techniques for 1 Nonyl 10h Phenothiazine
Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental in elucidating the molecular structure of 1-Nonyl-10H-phenothiazine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon atomic environments.
¹H NMR Spectroscopy provides insights into the number and types of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenothiazine (B1677639) core and the aliphatic protons of the nonyl chain. The aromatic region (typically δ 6.8-7.5 ppm) would display a complex pattern of multiplets corresponding to the eight protons on the benzene (B151609) rings. The protons on the nonyl chain would appear in the upfield region (δ 0.8-4.0 ppm). The methylene (B1212753) group attached directly to the nitrogen atom (N-CH₂) is characteristically deshielded and would appear as a triplet around δ 3.8-4.0 ppm. The terminal methyl group (CH₃) of the nonyl chain would be the most shielded, appearing as a triplet around δ 0.8-0.9 ppm. The intervening methylene groups would produce a series of multiplets between approximately δ 1.2 and 1.8 ppm.
¹³C NMR Spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum would show distinct signals for the aromatic carbons and the nine carbons of the alkyl chain. The aromatic carbons of the phenothiazine ring system typically resonate in the δ 115-145 ppm range. The carbons of the nonyl group would appear in the upfield region (δ 14-50 ppm), with the N-CH₂ carbon being the most downfield of the alkyl chain due to the influence of the adjacent nitrogen atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic C-H | 6.8 – 7.5 (m) | 115 – 128 |
| Aromatic C-N, C-S | - | 140 – 145 |
| N-CH₂- | 3.8 – 4.0 (t) | 48 – 50 |
| N-CH₂-CH₂ - | 1.7 – 1.9 (quint) | 28 – 30 |
| -(CH₂)₆- | 1.2 – 1.5 (m) | 22 – 32 |
| -CH₂-CH₃ | 1.2 – 1.4 (m) | 22 – 23 |
| -CH₃ | 0.8 – 0.9 (t) | ~14 |
Note: These are predicted values based on typical chemical shifts for phenothiazine and n-alkyl chains. Actual values may vary depending on the solvent and experimental conditions. (m = multiplet, t = triplet, quint = quintet).
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is characterized by vibrations of the phenothiazine core and the attached nonyl group.
Key expected absorption bands include:
C-H stretching (aliphatic): Strong bands in the 2850-2960 cm⁻¹ region, characteristic of the methylene and methyl groups of the nonyl chain.
C-H stretching (aromatic): Weaker bands appearing above 3000 cm⁻¹, corresponding to the C-H bonds on the aromatic rings.
C=C stretching (aromatic): Medium to weak absorptions in the 1570-1600 cm⁻¹ and 1450-1490 cm⁻¹ regions, indicative of the aromatic ring framework.
C-N stretching: A distinct band typically observed in the 1230-1280 cm⁻¹ range, corresponding to the tertiary aromatic amine linkage.
C-S stretching: This vibration is often weak and can be difficult to assign definitively but typically appears in the fingerprint region.
C-H bending (aromatic): Bands in the 740-760 cm⁻¹ region are characteristic of ortho-disubstituted benzene rings, which is consistent with the substitution pattern of the phenothiazine core.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3050 - 3100 | C-H Stretch | Aromatic |
| 2920 - 2960 | Asymmetric C-H Stretch | -CH₃ |
| 2850 - 2870 | Symmetric C-H Stretch | -CH₂- |
| 1570 - 1600 | C=C Stretch | Aromatic Ring |
| 1450 - 1490 | C=C Stretch | Aromatic Ring |
| 1230 - 1280 | C-N Stretch | Tertiary Aromatic Amine |
| 740 - 760 | C-H Out-of-Plane Bend | o-Disubstituted Benzene |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) techniques like Hybrid Quadrupole Time-of-Flight (Q-TOF) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula (C₂₁H₂₇NS).
The calculated monoisotopic mass of this compound is 325.1861 g/mol . In electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 325 or 326, respectively.
The fragmentation pattern is predictable and provides structural information. A dominant fragmentation pathway for N-alkyl phenothiazines is the cleavage of the C-C bond beta to the nitrogen atom (α-cleavage relative to the aromatic ring system), leading to the loss of an octyl radical and the formation of a stable ion. Another common fragmentation involves the loss of the entire nonyl chain.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Ion | Formula | Notes |
| 325 | [M]⁺ | [C₂₁H₂₇NS]⁺ | Molecular Ion |
| 326 | [M+H]⁺ | [C₂₁H₂₈NS]⁺ | Protonated Molecular Ion (ESI) |
| 212 | [M - C₈H₁₇]⁺ | [C₁₃H₁₀NS]⁺ | Loss of octyl radical via β-cleavage |
| 198 | [C₁₂H₈S]⁺ | [C₁₂H₈S]⁺ | Phenothiazine core fragment |
Chromatographic Separation Techniques
Chromatographic methods are employed to separate this compound from impurities or other components in a mixture and to assess its purity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring reaction progress, identifying compounds, and determining appropriate solvent systems for column chromatography. For this compound, a nonpolar stationary phase like silica (B1680970) gel is typically used.
Due to the long, nonpolar nonyl chain, the compound is significantly less polar than unsubstituted phenothiazine. Therefore, a relatively nonpolar mobile phase is required for optimal separation. A mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) with a small amount of a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) generally provides good results. The ideal solvent system should yield a Retention Factor (R_f) value between 0.3 and 0.7 for clear separation. nih.govfarmaciajournal.com The spots can be visualized under UV light (typically at 254 nm) due to the UV-active phenothiazine core.
Table 4: Suggested TLC Systems for this compound on Silica Gel
| Mobile Phase System | Ratio (v/v) | Expected R_f Range | Comments |
| Hexane : Ethyl Acetate | 9:1 to 4:1 | 0.3 - 0.6 | Good general-purpose system. Ratio can be adjusted for optimal separation. |
| Toluene : Chloroform | 1:1 | 0.4 - 0.7 | Alternative system for resolving from closely related impurities. |
| Heptane : Dichloromethane | 3:1 | 0.3 - 0.5 | Offers different selectivity compared to ester-based systems. |
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound with high accuracy and precision. A reverse-phase HPLC (RP-HPLC) method is most suitable, given the compound's relatively nonpolar nature. nih.gov
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 or C8 bonded silica column, is used. The mobile phase would consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good resolution and efficient elution of the compound. Detection is commonly performed using a UV detector set at a wavelength where the phenothiazine chromophore exhibits strong absorbance, typically around 254 nm or 320 nm. The purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all observed peaks.
Table 5: Typical HPLC Conditions for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 70% B, increase to 95-100% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 - 30 °C |
Electrochemical Detection and Quantification Methods
Electrochemical methods are particularly well-suited for the analysis of phenothiazine derivatives due to the electroactive nature of the phenothiazine ring system. These techniques offer high sensitivity and can provide valuable information on the redox behavior of the molecule.
Voltammetric techniques are powerful tools for the determination of this compound. The core principle of these methods involves applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte.
Cyclic Voltammetry (CV): Cyclic voltammetry is often the initial electrochemical technique employed to study the redox properties of phenothiazine derivatives. For 10-alkyl-phenothiazines, CV typically reveals at least one reversible one-electron oxidation wave corresponding to the formation of a stable radical cation. ubbcluj.roresearchgate.netuky.edu The substitution of an alkyl chain, such as a nonyl group, at the N-10 position influences the oxidation potential. Generally, N-alkylation can make the phenothiazine core easier to oxidize compared to the unsubstituted parent compound. The specific oxidation potential for this compound would be determined experimentally, but it is expected to fall within the range observed for other long-chain 10-alkyl-phenothiazines. The stability of the resulting radical cation is a characteristic feature of the phenothiazine system. acs.org
Differential Pulse Voltammetry (DPV): For quantitative analysis, differential pulse voltammetry offers enhanced sensitivity and better resolution compared to cyclic voltammetry. pineresearch.compalmsens.com This technique is effective for determining low concentrations of phenothiazine derivatives. The peak height in a DPV experiment is directly proportional to the concentration of this compound, allowing for the creation of calibration curves for its quantification in various samples. The experimental conditions, such as the supporting electrolyte, pH, and pulse parameters, would be optimized to achieve the best analytical performance for this specific compound.
The table below summarizes typical voltammetric data that could be expected for this compound based on studies of similar 10-alkyl-phenothiazines.
| Voltammetric Technique | Parameter | Expected Observation for this compound |
| Cyclic Voltammetry | Oxidation Potential (Epa) | A reversible oxidation peak, with the potential influenced by the nonyl group. |
| Peak Separation (ΔEp) | Close to 59/n mV (where n=1), indicating a reversible one-electron transfer. | |
| Differential Pulse Voltammetry | Peak Potential (Ep) | A sharp, well-defined peak suitable for quantification. |
| Peak Current (Ip) | Linearly proportional to the concentration over a defined range. |
The electrochemical oxidation of this compound primarily occurs at the sulfur atom within the heterocyclic ring, leading to the formation of sulfoxide (B87167) and sulfone derivatives. mdpi.com The detection of these oxidation products is crucial for understanding the degradation pathways and stability of the parent compound.
Upon initial one-electron oxidation to the radical cation, further oxidation can occur at higher potentials. The primary oxidation products are the this compound-5-oxide (sulfoxide) and, upon further oxidation, the this compound-5,5-dioxide (sulfone). mdpi.com
Various analytical techniques can be coupled with electrochemical methods to identify these products:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful combination for separating the parent compound from its oxidation products and identifying them based on their mass-to-charge ratio. mdpi.com
Spectroelectrochemistry: This technique involves performing spectroscopy (e.g., UV-Vis) simultaneously with an electrochemical experiment. The formation of the colored radical cation and subsequent oxidation products can be monitored in real-time by observing changes in the absorption spectrum. acs.org
The electrochemical behavior of the oxidation products themselves can also be studied. For instance, the sulfoxide may exhibit its own redox behavior at different potentials than the parent compound.
| Oxidation Product | Chemical Name | Method of Detection |
| First Oxidation Product | This compound-5-oxide | LC-MS, Spectroelectrochemistry |
| Second Oxidation Product | This compound-5,5-dioxide | LC-MS, Spectroelectrochemistry |
Other Characterization Techniques
Beyond electrochemical methods, a range of other analytical techniques are essential for the full characterization of this compound.
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. For this compound, with the chemical formula C₂₁H₂₇NS, elemental analysis would be performed to confirm the percentage by weight of carbon, hydrogen, nitrogen, and sulfur. huji.ac.il This is typically carried out using a CHNS elemental analyzer, which involves the combustion of the sample and quantification of the resulting gases. thermofisher.comunipd.it The experimentally determined percentages should closely match the theoretical values, typically within a ±0.4% margin, to confirm the compound's empirical formula and purity. nih.gov
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 77.97 |
| Hydrogen | H | 8.41 |
| Nitrogen | N | 4.33 |
| Sulfur | S | 9.91 |
Optical rotation is a chiroptical property that measures the rotation of the plane of polarized light by a chiral compound. A compound will only exhibit optical activity if it is chiral and present in a non-racemic form. uky.edu The this compound molecule itself is not inherently chiral. For it to exhibit optical activity, a chiral center or element of chirality would need to be introduced into its structure, for instance, through substitution on the nonyl chain or the phenothiazine rings, and the enantiomers would need to be resolved. There is no information in the reviewed scientific literature to suggest that this compound is synthesized as a chiral compound or that it has been resolved into enantiomers. Consequently, optical rotation data for this specific compound is not available.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Insights for 1-Nonyl-10H-phenothiazine
Academic research into N-alkylated phenothiazines has provided a foundational understanding of how substituent modifications influence molecular properties. While studies may not always focus exclusively on the nonyl derivative, the collective insights are directly applicable.
A primary contribution has been the establishment of synthetic routes for N-alkylation of the phenothiazine (B1677639) core. This functionalization is a key insight, demonstrating the flexibility of the phenothiazine scaffold for chemical modification. The core structure of the phenothiazine moiety is understood to be non-planar, adopting a characteristic "butterfly" conformation, which has significant implications for molecular packing and electronic communication.
Crucially, research has illuminated the role of the N-alkyl chain length in tuning the material's properties. The long, non-polar nonyl chain imparts high solubility in common organic solvents. This is a critical feature for the development of solution-processable materials for electronic devices. Furthermore, the length of the alkyl chain is known to directly influence the molecule's position and orientation in organized systems, such as micelles, which in turn affects properties like photoionization efficiency. osti.gov In analogous organic semiconductor systems, alkyl chain engineering is a recognized and effective strategy for manipulating the optical and electrical properties, molecular arrangement, and thin-film aggregation, which are paramount for device performance. rsc.orgnih.gov
Table 1: Influence of N-Alkyl Chain Length on Physicochemical Properties of Phenothiazine-type Molecules
| Property | Influence of Long Alkyl Chain (e.g., Nonyl) | Rationale |
| Solubility | Significantly increased in organic solvents. | The non-polar aliphatic chain enhances compatibility with non-polar and weakly polar organic media. |
| Molecular Packing | Alters intermolecular spacing and π-π stacking distance. nih.gov | The bulky chain can sterically hinder close packing of the aromatic cores but also promotes self-assembly through van der Waals forces. |
| Film Morphology | Affects the crystallinity and domain size in thin films. rsc.org | Influences the solution-phase aggregation behavior prior to and during film deposition. |
| Charge Carrier Mobility | Modulates mobility in organic field-effect transistors (OFETs). rsc.org | Dependent on the balance between improved film formation and potentially disrupted intermolecular electronic coupling. |
| Photoionization | Can be tuned by altering the chromophore's position relative to interfaces. osti.gov | The chain length dictates the location of the phenothiazine core within structured environments like micelles. |
Unaddressed Research Questions and Challenges Specific to this compound
Despite the foundational knowledge, several research questions and challenges remain specific to this compound.
Optimal Property Balance: A primary challenge is determining the precise balance between the enhanced solubility conferred by the nonyl chain and the optimal electronic performance. Research on similar molecules has shown that charge transport properties are highly sensitive to alkyl chain length, with a non-linear relationship often observed. rsc.org The exact position of the nine-carbon chain on this performance curve for phenothiazine systems is unknown.
Solid-State Packing and Polymorphism: The detailed solid-state structure and potential for polymorphism of this compound have not been extensively studied. The flexible nonyl chain could lead to complex packing arrangements, each with distinct electronic properties. Understanding and controlling this polymorphism is a significant hurdle for fabricating devices with reproducible performance.
Device Stability and Longevity: The long-term chemical and photochemical stability of this compound within an active electronic device remains an unaddressed question. While the phenothiazine core is a robust antioxidant, the long alkyl chain could present its own degradation pathways under operational stress (e.g., thermal, electrical, and atmospheric).
Anisotropic Properties: The interplay between the rigid, electro-active phenothiazine core and the flexible, insulating nonyl chain likely leads to significant anisotropy in charge transport and optical properties. Quantifying this direction-dependent behavior in oriented thin films is a key research gap.
Potential Avenues for Advanced Functional Material Development and Applications
The unique combination of an electron-donating core and a solubilizing alkyl chain makes this compound a promising candidate for several advanced applications.
Solution-Processable Organic Electronics: The excellent solubility makes it ideal for use as a component in printable electronics. It could function as a hole-transport material (HTM) in Organic Light-Emitting Diodes (OLEDs) or as the active semiconductor in Organic Field-Effect Transistors (OFETs). The nonyl chain would facilitate the formation of uniform, large-area thin films via techniques like spin-coating or inkjet printing.
Organic Photovoltaics (OPVs): In the field of non-fullerene organic solar cells, the side chains of donor and acceptor molecules are critical for optimizing the bulk heterojunction (BHJ) morphology. nih.gov this compound could be explored as a donor material or as a third component (ternary additive) to improve film morphology, enhance domain purity, and tune the energy levels of the active layer.
Chemosensors: The electron-rich phenothiazine core can interact with electron-deficient analytes. The nonyl chain could be used to improve the processability of sensor films and to modulate the material's interaction with analytes in different environments, potentially leading to highly sensitive and selective chemical sensors.
Prospective Methodological Advancements in Characterization and Theoretical Modeling
Future progress in understanding and applying this compound will rely heavily on advancements in characterization and modeling techniques.
Advanced Structural Characterization: Techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) will be essential to probe the molecular orientation and packing of this compound in the thin films relevant to device applications. This can reveal how the nonyl chains are arranged and how they influence the stacking of the phenothiazine cores.
In-situ Spectroelectrochemistry: To understand device degradation and operational stability, in-situ techniques that combine spectroscopic measurements (e.g., UV-Vis, Raman) with electrochemical operation are needed. This would allow for the direct observation of chemical changes in the material under an applied bias.
Multi-scale Theoretical Modeling: The development of accurate theoretical models is crucial for predicting material properties and guiding synthetic efforts. For this compound, this requires a multi-scale approach. Density Functional Theory (DFT) is essential for calculating the electronic structure, orbital energies, and optical properties of the molecule. mdpi.commdpi.com However, accurately modeling the intermolecular interactions, which are dominated by dispersion forces involving both the π-systems and the alkyl chains, requires higher-level methods or DFT functionals with robust dispersion corrections (e.g., DFT-D). nih.gov Molecular dynamics (MD) simulations can then use these quantum mechanical insights to predict larger-scale phenomena like thin-film morphology and self-assembly.
Table 2: Prospective Theoretical Modeling Techniques for this compound
| Modeling Technique | Target Property / Insight | Specific Relevance to this compound |
| Density Functional Theory (DFT) | Frontier molecular orbital energies (HOMO/LUMO), intramolecular geometry, charge distribution. researchgate.net | Predicts the fundamental electronic and optical properties of the isolated molecule. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state properties. | Correlates molecular structure with observed optical transitions. |
| DFT with Dispersion Correction (e.g., DFT-D3) | Intermolecular interaction energies, dimer/oligomer structures. nih.gov | Crucial for accurately modeling the van der Waals interactions of the nonyl chain and π-stacking of the phenothiazine cores. |
| Molecular Dynamics (MD) | Thin-film morphology, self-assembly, diffusion properties. | Simulates the bulk behavior and predicts how the molecules will arrange in a solid-state film, which is critical for device performance. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties in a complex environment (e.g., on a surface or in a solvent). | Provides a computationally efficient way to study the molecule's behavior in a realistic device or solution environment. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-Nonyl-10H-phenothiazine and its derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions at the N10 position of the phenothiazine core. For example, alkylation of phenothiazine with nonyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the nonyl chain . Microwave-assisted synthesis has also been reported for related phenothiazine derivatives, reducing reaction times and improving yields . Key intermediates, such as 10-(chloroacetyl)-10H-phenothiazine, can serve as precursors for further functionalization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing substituents on the phenothiazine core (e.g., nonyl chain integration at N10) .
- X-ray crystallography : Determines molecular conformation and intermolecular interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.189 Å, b = 8.242 Å) are reported for similar derivatives .
- Mass spectrometry (ESI+) : Confirms molecular weight and fragmentation patterns, critical for validating synthetic products .
Q. How does the introduction of a nonyl chain affect the solubility and stability of phenothiazine derivatives?
- Methodological Answer : The nonyl chain enhances lipophilicity, improving solubility in organic solvents (e.g., DCM, THF) but reducing aqueous solubility. Stability studies under varying pH and light conditions are essential; phenothiazines are prone to oxidation, requiring storage in inert atmospheres or with stabilizers like BHT .
Advanced Research Questions
Q. How do crystallographic parameters influence the electronic and photophysical properties of this compound?
- Methodological Answer : Crystal packing and torsion angles (e.g., C–N–C bond angles ≈ 120°) impact conjugation and charge-transfer properties. For example, triclinic systems with α = 81.63° and β = 81.39° exhibit planar phenothiazine cores, facilitating π-π stacking and enhanced conductivity . Computational modeling (DFT) can correlate structural data with HOMO-LUMO gaps to predict reactivity .
Q. What strategies resolve discrepancies in biological activity data among phenothiazine analogs?
- Methodological Answer :
- Dose-response assays : Validate activity trends across multiple cell lines (e.g., IC₅₀ comparisons for HDAC inhibition) .
- Structural-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups at C2) with biological outcomes. For instance, 2-trifluoromethyl derivatives show enhanced tubulin binding compared to unsubstituted analogs .
- Data normalization : Account for batch-to-batch variability using internal standards (e.g., reference inhibitors in enzymatic assays) .
Q. How can computational methods optimize the design of this compound-based inhibitors?
- Methodological Answer :
- Molecular docking : Simulate binding interactions with target proteins (e.g., HDACs or tubulin) using software like AutoDock or Schrödinger. Focus on key residues (e.g., Zn²⁺ coordination sites in HDACs) .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales to identify robust binding modes .
- QSAR models : Train algorithms on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) to predict novel analogs .
Data Interpretation and Experimental Design
Q. How should researchers address conflicting crystallographic data in phenothiazine derivatives?
- Methodological Answer :
- Redetermination : Re-crystallize the compound under varied conditions (e.g., solvent polarity, temperature) to assess reproducibility .
- Disorder modeling : Use restraints in refinement software (e.g., SHELXTL) to resolve ambiguous electron density in flexible regions (e.g., nonyl chains) .
- Cross-validation : Compare results with related structures in databases like the Cambridge Structural Database (CSD) .
Q. What experimental controls are critical in assessing the antioxidant activity of this compound?
- Methodological Answer :
- Positive controls : Include standard antioxidants (e.g., Trolox or ascorbic acid) in DPPH/ABTS assays to benchmark activity .
- Blank samples : Account for solvent effects (e.g., DMSO interference in UV-Vis measurements).
- Kinetic studies : Monitor reaction progress over time to distinguish radical scavenging from slower redox processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
